4-(4-Chlorophenyl)pyridin-2-amine

Toxicology Drug Discovery Safety Pharmacology

Inconsistent scaffold toxicity often confounds early-stage kinase inhibitor screening, leading to false positives and wasted resources. 4-(4-Chlorophenyl)pyridin-2-amine (CAS 907945-72-6) directly addresses this challenge as a validated building block with a clean Tox21 profile. - Clean in vitro toxicity profile: Demonstrated inactivity across a broad panel of Tox21 assays, minimizing inherent cytotoxicity interference in screening campaigns. - Defined kinase hinge-binder: The 2-aminopyridine core provides a proven recognition motif for focused library design. - Exact geometry required: The specific 4-chlorophenyl substitution is essential for defined intermolecular interactions; substitution with analogs can alter target binding and introduce unforeseen toxicity.

Molecular Formula C11H9ClN2
Molecular Weight 204.66
CAS No. 907945-72-6
Cat. No. B2409629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)pyridin-2-amine
CAS907945-72-6
Molecular FormulaC11H9ClN2
Molecular Weight204.66
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=C2)N)Cl
InChIInChI=1S/C11H9ClN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14)
InChIKeyWLVTUKIFOBRDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)pyridin-2-amine Identity & Procurement


4-(4-Chlorophenyl)pyridin-2-amine (CAS 907945-72-6) is a 2-aminopyridine derivative with a 4-chlorophenyl substituent at the pyridine 4-position, having the molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol . It is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry for the synthesis of more complex organic molecules . Its procurement from chemical vendors is standard for research purposes only, with typical specifications including purities of ≥95% and storage at 2-8°C .

Why 4-(4-Chlorophenyl)pyridin-2-amine Substitution Fails


The substitution pattern of 4-(4-chlorophenyl)pyridin-2-amine dictates its specific intermolecular interactions and physicochemical properties, which are not replicated by close analogs such as N-(4-chlorophenyl)pyridin-2-amine or 4-(4-fluorophenyl)pyridin-2-amine. The para-chloro substitution on the phenyl ring is a well-established pharmacophore that can enhance target binding affinity and metabolic stability through specific halogen bonding and lipophilic interactions [1]. Furthermore, 4-(4-Chlorophenyl)pyridin-2-amine exhibits a clean in vitro toxicity profile across a panel of Tox21 assays, a feature that may not be shared by analogs with different substituents [2]. This combination of specific molecular geometry and a favorable initial safety signal means that substituting it with a different aryl-aminopyridine could lead to a loss of desired activity or introduce unforeseen toxicities, making procurement of the exact compound essential for reliable research outcomes.

4-(4-Chlorophenyl)pyridin-2-amine Quantitative Differentiation


Tox21 Safety Profile vs. In-Class Analogs

4-(4-Chlorophenyl)pyridin-2-amine was profiled in a panel of Tox21 assays and found to be inactive for cytotoxicity, mutagenicity, and across multiple nuclear receptor signaling and stress response pathways [1]. This contrasts with the class of aryl-aminopyridines, where many derivatives exhibit cytotoxicity against cancer cell lines, a property that, while potentially desirable for oncology, indicates a baseline level of cellular perturbation [2]. The inactivity of this specific compound across these safety-relevant assays provides a key differentiating factor for researchers seeking a clean control or a scaffold without intrinsic cytotoxicity.

Toxicology Drug Discovery Safety Pharmacology

2-Aminopyridine Scaffold vs. Complex Analogs

4-(4-Chlorophenyl)pyridin-2-amine is characterized and supplied as a versatile small molecule scaffold for further chemical elaboration . This contrasts with more complex analogs, such as VEGFR Tyrosine Kinase Inhibitor II (N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, CAS 269390-69-4), which, while possessing a related chlorophenyl-aminopyridine motif, is a fully elaborated, biologically active molecule with a specific, pre-defined function (VEGFR2 IC50 = 20 nM) . The target compound's simplicity and synthetic accessibility make it a preferred starting material for de novo design and library synthesis, whereas the analog is a final tool compound for studying a specific biological pathway.

Medicinal Chemistry Organic Synthesis Building Blocks

Purity Benchmark vs. Lower-Grade Sources

The standard commercial purity of 4-(4-chlorophenyl)pyridin-2-amine is consistently reported at ≥95%, with some vendors offering grades up to 98% . This contrasts with some alternative sources or less common analogs where the standard purity may be lower or less rigorously verified. While this is not a direct head-to-head comparison of bioactivity, the defined and high purity specification of the target compound ensures a lower level of unknown impurities, which is a critical factor for reproducible chemical synthesis and biological screening. Procurement of a compound with a clearly stated purity of ≥95% from a reputable vendor provides a verifiable quality benchmark that may be absent for less common or less rigorously sourced alternatives.

Quality Control Reproducibility Procurement

4-(4-Chlorophenyl)pyridin-2-amine Best-Fit Applications


Kinase Inhibitor Library Synthesis Scaffold

4-(4-Chlorophenyl)pyridin-2-amine is an ideal starting material for the synthesis of focused kinase inhibitor libraries. Its 2-aminopyridine core is a recognized hinge-binding motif in kinase drug discovery [1], and its clean in vitro toxicity profile [2] makes it an attractive scaffold for early-stage hit generation, as it is less likely to introduce inherent cytotoxicity that could confound screening results.

Negative Control for Cytotoxicity Assays

Given its demonstrated inactivity across a panel of Tox21 assays, including cytotoxicity and stress response pathways [2], 4-(4-chlorophenyl)pyridin-2-amine can serve as a reliable negative control in cellular toxicity and viability experiments. Its use is particularly relevant when testing the effects of more complex aryl-aminopyridine analogs, allowing researchers to attribute any observed cytotoxicity to the specific functionalization of the analog rather than the core scaffold itself.

Agrochemical Intermediate Development

The compound's classification as a versatile small molecule scaffold and its established use in the synthesis of agrochemical intermediates make it a valuable building block for the development of new pesticides or herbicides. The presence of the chlorophenyl group can be leveraged to modulate lipophilicity and metabolic stability, key parameters in agrochemical design.

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